molecular formula C10H8N4O2S B8736842 5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione CAS No. 106429-09-8

5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione

Cat. No.: B8736842
CAS No.: 106429-09-8
M. Wt: 248.26 g/mol
InChI Key: BPBGTPDKBXLWRX-UHFFFAOYSA-N
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Description

5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both benzothiazole and imidazolidine-2,4-dione moieties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like piperidine .

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole and imidazolidine-2,4-dione derivatives, such as:

Uniqueness

What sets 5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione apart is its unique combination of benzothiazole and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

106429-09-8

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

5-(2-amino-1,3-benzothiazol-6-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C10H8N4O2S/c11-9-12-5-2-1-4(3-6(5)17-9)7-8(15)14-10(16)13-7/h1-3,7H,(H2,11,12)(H2,13,14,15,16)

InChI Key

BPBGTPDKBXLWRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3C(=O)NC(=O)N3)SC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

22.5 g (0.126 mol) of 1b, dissolved in 400 ml of methanol, are added dropwise to a solution of 50.9 g (0.531 mol) of ammonium carbonate and 9.6 g (0.196 mol) of sodium cyanide in 400 ml of water, and the mixture is stirred at 60° C. for 20 hours. After the methanol has been removed by distillation in vacuo, the remaining solution is acidified, at 0° C., to pH 2 with 2N HCl, then the pH is returned to 4 with 2N sodium hydroxide solution, and the precipitated product is filtered off with suction.
Name
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

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